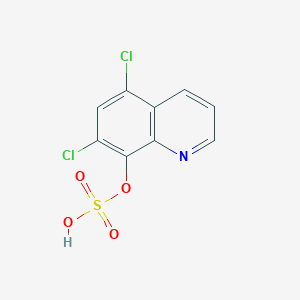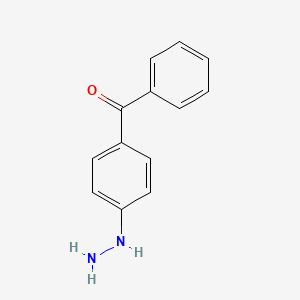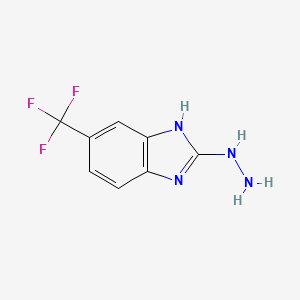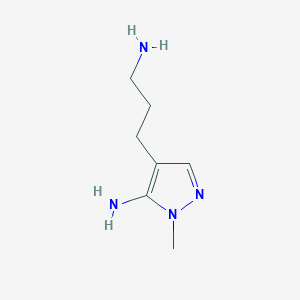
5,7-Dichloroquinolin-8-yl hydrogen sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-Dichloroquinolin-8-yl hydrogen sulfate is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of two chlorine atoms at positions 5 and 7, a quinoline ring, and a hydrogen sulfate group at position 8.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloroquinolin-8-yl hydrogen sulfate typically involves the chlorination of quinoline derivatives. One common method is the reaction of 8-hydroxyquinoline with chlorinating agents such as phosphorus oxychloride or thionyl chloride to introduce chlorine atoms at positions 5 and 7. The resulting 5,7-dichloro-8-hydroxyquinoline is then treated with sulfuric acid to form the hydrogen sulfate ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The chlorination step is typically carried out in a solvent such as chloroform or dichloromethane, followed by the esterification step with sulfuric acid.
Analyse Chemischer Reaktionen
Types of Reactions
5,7-Dichloroquinolin-8-yl hydrogen sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The chlorine atoms at positions 5 and 7 can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5,7-Dichloroquinolin-8-yl hydrogen sulfate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Studied for its potential use in the treatment of infectious diseases and cancer.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5,7-Dichloroquinolin-8-yl hydrogen sulfate involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. It can also interact with cellular receptors, leading to changes in cell signaling pathways. These interactions result in the compound’s antimicrobial and anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,7-Dichloro-8-hydroxyquinoline: Similar structure but lacks the hydrogen sulfate group.
5,7-Diiodo-8-hydroxyquinoline: Contains iodine atoms instead of chlorine.
5-Chloro-8-hydroxyquinoline: Contains only one chlorine atom at position 5.
Uniqueness
5,7-Dichloroquinolin-8-yl hydrogen sulfate is unique due to the presence of both chlorine atoms and the hydrogen sulfate group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C9H5Cl2NO4S |
|---|---|
Molekulargewicht |
294.11 g/mol |
IUPAC-Name |
(5,7-dichloroquinolin-8-yl) hydrogen sulfate |
InChI |
InChI=1S/C9H5Cl2NO4S/c10-6-4-7(11)9(16-17(13,14)15)8-5(6)2-1-3-12-8/h1-4H,(H,13,14,15) |
InChI-Schlüssel |
KHLJDXYYKWQAFH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C(C=C2Cl)Cl)OS(=O)(=O)O)N=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![Bis[4-(furan-2-yl)-1,3-thiazol-2-yl]methanone](/img/structure/B12853255.png)

![(9H-Fluoren-9-yl)methyl (3aR,4R)-8-bromo-4-(hydroxymethyl)-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,2-c]quinoline-1-carboxylate](/img/structure/B12853269.png)
![(E)-2-((3-(Dimethylamino)propyl)(ethyl)amino)-4-((3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)-1-phenylquinolin-1-ium iodide](/img/structure/B12853277.png)

